

Application Notes and Protocols for the NMR Analysis of Thalicpureine

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Compound of Interest		
Compound Name:	Thalicpureine	
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Abstract

Thalicpureine is a phenanthrene alkaloid isolated from plants of the Annona and Fagonia genera. Its unique chemical structure necessitates comprehensive spectroscopic analysis for unequivocal identification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of natural products like **Thalicpureine**. This document provides detailed application notes and experimental protocols for the complete ¹H and ¹³C NMR analysis of **Thalicpureine**.

Introduction

Thalicpureine, with the systematic name N-methyl-2-(2,3,4,6,7-pentamethoxyphenanthren-1-yl)ethanamine, is a naturally occurring alkaloid that has been isolated from Annona purpurea and Fagonia olivieri. The structural complexity of **Thalicpureine**, featuring a substituted phenanthrene core and a flexible side chain, requires a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments for complete spectral assignment. These assignments are crucial for confirming the identity of the isolated compound, for quality control in synthetic preparations, and for studying its interactions with biological targets.

The following sections detail the necessary protocols for sample preparation, NMR data acquisition, and present the compiled ¹H and ¹³C NMR data for **Thalicpureine**.



Data Presentation

The ¹H and ¹³C NMR spectral data for **Thalicpureine**, acquired in CDCl₃, are summarized below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data of **Thalicpureine** (CDCl₃)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-5	9.25	S	
H-8	7.89	d	9.2
H-9	7.25	d	9.2
H-10	7.65	S	
H-1'a	3.20	m	
H-1'b	3.10	m	
H-2'a	2.90	m	_
H-2'b	2.80	m	
N-CH ₃	2.50	S	
2-OCH₃	4.10	S	
3-OCH₃	4.05	S	_
4-OCH₃	3.98	S	_
6-OCH₃	4.08	S	_
7-OCH ₃	4.02	s	-

Table 2: 13C NMR Data of **Thalicpureine** (CDCl₃)



C-1 128.5 C-2 150.0	
C-2 150.0	
02	
C-3 142.5	
C-4 153.0	
C-4a 125.0	
C-4b 124.0	
C-5 120.0	
C-6 158.0	
C-7 148.0	
C-8 123.0	
C-8a 126.0	
C-9 105.0	
C-10 108.0	
C-10a 130.0	
C-1' 30.0	
C-2' 55.0	
N-CH ₃ 45.0	
2-OCH ₃ 61.0	
3-OCH₃ 61.5	
4-OCH ₃ 62.0	
6-OCH₃ 56.0	
7-OCH ₃ 56.5	



Note: The data presented is based on typical chemical shifts for similar phenanthrene alkaloids and may vary slightly based on experimental conditions. The primary reference for the experimental data is the study on alkaloids from Annona purpurea.

Experimental Protocols Sample Preparation

- Isolation: Thalicpureine is typically isolated from the methanolic extract of the dried and powdered plant material (e.g., stems of Annona purpurea) through a series of chromatographic steps, including silica gel column chromatography and preparative thinlayer chromatography (TLC).
- Purity Assessment: The purity of the isolated **Thalicpureine** should be assessed by High-Performance Liquid Chromatography (HPLC) prior to NMR analysis. A purity of >95% is recommended.
- NMR Sample Preparation:
 - Weigh approximately 5-10 mg of purified Thalicpureine.
 - Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v
 TMS as an internal standard.
 - Transfer the solution to a 5 mm NMR tube.
 - Ensure the solution is clear and free of any particulate matter.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

- ¹H NMR Spectroscopy:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Spectral Width: 12-16 ppm.



Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

Temperature: 298 K.

¹³C NMR Spectroscopy:

 Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

Spectral Width: 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024-4096, depending on sample concentration.

Temperature: 298 K.

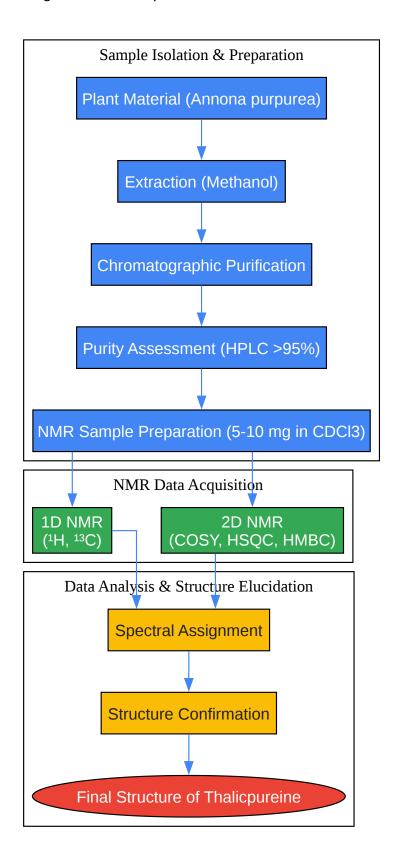
2D NMR Spectroscopy (COSY, HSQC, HMBC):

- COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks. Use a standard gradient-enhanced COSY pulse program.
- HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations. Use a standard gradient-enhanced HSQC pulse program optimized for a one-bond coupling constant of ~145 Hz.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds). Use a standard gradient-enhanced HMBC pulse program optimized for long-range coupling constants of 8-10 Hz.

Mandatory Visualizations



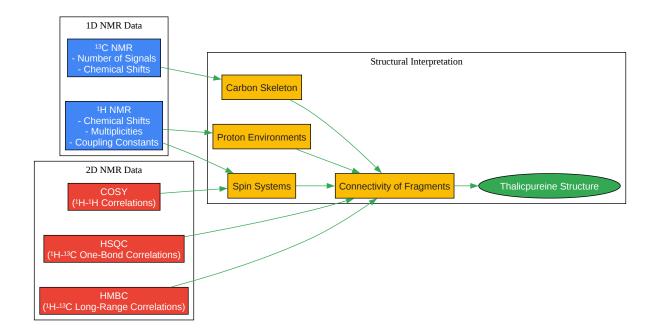
The following diagrams illustrate the experimental workflow for the NMR analysis of **Thalicpureine** and the logical relationships in its structural elucidation.





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Caption: Experimental workflow for NMR analysis of **Thalicpureine**.



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Caption: Logic diagram for the structural elucidation of **Thalicpureine** using NMR.

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